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molecular formula C7H12N2O B1332903 3-tert-Butylisoxazol-5-amine CAS No. 59669-59-9

3-tert-Butylisoxazol-5-amine

Cat. No. B1332903
M. Wt: 140.18 g/mol
InChI Key: APHNQOGPYLTSFX-UHFFFAOYSA-N
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Patent
US08629157B2

Procedure details

Hydroxylamine sulfate (27.575 g, 0.168 mol) is added to a stirred solution of 4,4-dimethyl-3-oxopentanenitrile (20 g; 0.160 mol) and sodium hydroxide (26.24 g; 0.656 mol) in water (160 mL). The mixture is heated at reflux for 2 hours, then allowed to cool to room temperature and extracted with methylene chloride. The combined organics are washed with water, dried (Na2SO4), filtered and concentrated in vacuo to afford title compound as a white solid. ESI m/z 141 [M+H]+
Quantity
27.575 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][OH:7].[CH3:8][C:9]([CH3:16])([CH3:15])[C:10](=O)[CH2:11][C:12]#[N:13].[OH-].[Na+]>O>[C:9]([C:10]1[CH:11]=[C:12]([NH2:13])[O:7][N:6]=1)([CH3:16])([CH3:15])[CH3:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
27.575 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
20 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
26.24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined organics are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NOC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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